3-Amino-7-chloro-1,2,4-benzotriazine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-1,2,4-benzotriazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H,(H2,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIMFFFWQOYBMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202580 | |
| Record name | 1,2,4-Benzotriazine, 3-amino-7-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5423-53-0 | |
| Record name | 1,2,4-Benzotriazine, 3-amino-7-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005423530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5423-53-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Benzotriazine, 3-amino-7-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Studies of 3 Amino 7 Chloro 1,2,4 Benzotriazine and Its Analogs
Oxidation and Reduction Pathways
The redox chemistry of 1,2,4-benzotriazine (B1219565) derivatives is of significant interest, particularly for analogs like tirapazamine (B611382) (3-amino-1,2,4-benzotriazine 1,4-dioxide), which are activated under hypoxic conditions through reduction.
One-Electron Reduction Mechanisms and Radical Intermediates
The one-electron reduction of 1,2,4-benzotriazine derivatives, especially N-oxides like tirapazamine, is a critical activation step. This process is initiated by enzymes such as NADPH-cytochrome P-450 reductase under hypoxic conditions. The reduction of tirapazamine (TPZ) yields a radical anion. This highly reactive species can undergo protonation, particularly at lower pH, to form a neutral radical.
Studies using pulse radiolysis have determined the one-electron reduction potential of tirapazamine to be -0.45 ± 0.01 V versus the normal hydrogen electrode (NHE) at pH 7. The pKa of the resulting radical anion was estimated to be 5.6 ± 0.2. nih.gov For tirapazamine and its 6-methoxy, 7-dimethylamino, and 8-methyl analogs, the radical anions were found to undergo protonation with pKr values ranging from 6.10 to 6.60. nih.gov
| Compound | Radical pKr |
|---|---|
| Tirapazamine (TPZ) | 6.19 ± 0.05 |
| 6-methoxy-TPZ | 6.10 ± 0.03 |
| 7-dimethylamino-TPZ | 6.45 ± 0.04 |
| 8-methyl-TPZ | 6.60 ± 0.04 |
The one-electron reduced species subsequently undergoes a first-order unimolecular reaction. nih.gov This reaction does not involve the formation or loss of charged species but leads to the generation of a common benzotriazinyl radical intermediate. nih.gov
Formation of Oxidizing Species and Subsequent Chemical Transformations
Following the initial one-electron reduction and protonation, the resulting radical undergoes a unimolecular reaction to form a more potent oxidizing species, specifically a benzotriazinyl radical. nih.gov This transformation is crucial as it converts the initial reduction product into a species capable of damaging biological molecules. The one-electron reduction potential of these resulting oxidizing radicals has been determined to be in the range of 0.94 to 1.31 V. nih.gov
These benzotriazinyl radicals are capable of oxidizing biologically significant molecules. For instance, the radical derived from tirapazamine has been shown to oxidize dGMP (deoxyguanosine monophosphate) and 2-deoxyribose with high rate constants. nih.gov
| Substrate | Rate Constant (M⁻¹ s⁻¹) |
|---|---|
| dGMP | (1.4 ± 0.2) x 10⁸ |
| 2-deoxyribose | (3.7 ± 0.5) x 10⁶ |
The intermediate radicals eventually undergo dismutation, a reaction where two radicals react to form two different non-radical products. This process yields the parent 1,4-dioxide compound and the corresponding 3-amino-1,2,4-benzotriazine 1-oxide. nih.gov
Nucleophilic and Electrophilic Aromatic Substitution Reactions of the Benzotriazine Ring
The substitution chemistry of the 3-Amino-7-chloro-1,2,4-benzotriazine ring is governed by the electron-deficient nature of the benzotriazine system and the electronic effects of its substituents.
Nucleophilic Aromatic Substitution (SNAr): The 1,2,4-benzotriazine ring is inherently electron-poor, which makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of the electron-withdrawing chloro group at the C7 position, which can act as a leaving group. SNAr reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. masterorganicchemistry.comyoutube.comlibretexts.org The stability of this intermediate is increased by electron-withdrawing groups, making the benzotriazine core an excellent substrate for this type of reaction. masterorganicchemistry.comlibretexts.org Therefore, the chlorine atom at C7 of this compound is expected to be readily displaced by various nucleophiles, such as amines, alkoxides, and thiolates. This is a common strategy for functionalizing related heterocyclic systems like quinazolines. nih.gov For instance, studies on 3-chloro- and 3-iodobenzo[e] researchgate.netnih.govk-state.edutriazine show that nucleophilic substitution readily occurs at the C3 position with nucleophiles like amines (aniline, morpholine) and alkoxides. researchgate.net
Electrophilic Aromatic Substitution (EAS): In contrast, electrophilic aromatic substitution on the benzene (B151609) portion of the benzotriazine ring is generally disfavored. masterorganicchemistry.comlibretexts.org The triazine ring acts as a strong deactivating group, withdrawing electron density from the fused benzene ring and making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.comlibretexts.org While the 3-amino group is a powerful activating, ortho-, para-directing group, its effect is likely insufficient to overcome the strong deactivating nature of the fused triazine system. If an EAS reaction were to be forced under harsh conditions, substitution would be predicted to occur at the C6 or C8 positions (ortho and para to the amino group, respectively), but this remains a challenging transformation. libretexts.org
Ring-Opening and Rearrangement Processes
The 1,2,4-benzotriazine scaffold can undergo ring-opening or ring-contraction reactions under specific conditions, particularly reductive ones. Strong reducing agents can induce a reductive ring contraction of 1,4-dihydro-1,2,4-benzotriazinyl radicals, leading to the formation of stable benzimidazole (B57391) derivatives. rsc.orgresearchgate.net This transformation involves the cleavage and rearrangement of the triazine ring to form the thermodynamically more stable five-membered imidazole (B134444) ring fused to the benzene core.
Other rearrangement and ring-opening pathways have been observed for related benzotriazole (B28993) and benzotriazine systems. researchgate.netnih.govresearchgate.net For example, some N-substituted benzotriazoles can undergo ring cleavage to generate reactive ortho-amino arenediazonium intermediates. nih.gov While specific studies on this compound are limited, the general reactivity of the benzotriazine class suggests its potential to form other heterocyclic systems through carefully chosen reaction conditions. researchgate.net
Stability and Degradation Pathways in Environmental and Biological Contexts
Benzotriazoles and their derivatives are recognized as emerging environmental contaminants due to their widespread use and persistence. nih.govacs.orgovid.com They are generally resistant to biodegradation and can persist in soil and water for extended periods. researchgate.netk-state.edu
Studies on benzotriazole show it is highly stable in soil and water and can inhibit plant growth at certain concentrations. k-state.edu The degradation of benzotriazoles in the environment is slow, with some evidence pointing to slow degradation by specific fungi like Phanerochaete chrysosporium or through advanced oxidation processes like the Fenton reaction. k-state.edu The primary sinks for these compounds in estuarine environments are not sedimentation or degradation, but rather transport to the outer ocean, indicating their high mobility and persistence. nih.gov
Photolytic Degradation Investigations
Direct photodegradation of benzotriazole UV-stabilizers is generally inefficient because their structure is designed to dissipate UV energy thermally. nih.gov However, their degradation can be accelerated in the presence of photosensitizers found in natural waters, such as dissolved organic matter (DOM). nih.gov
Indirect photodegradation is the main elimination pathway for benzotriazole derivatives in coastal seawaters. nih.gov Excited triplet-state DOM (³DOM*) is the primary reactive species responsible for initiating the degradation, while the roles of singlet oxygen and hydroxyl radicals are often negligible. nih.gov The photodegradation process can be influenced by other components in the water; for example, halide ions can inhibit the DOM-sensitized degradation. nih.gov Upon UV irradiation, 1,2,3-benzotriazole has been observed to form oligomeric structures which are eventually converted to aniline. rsc.org This suggests that photolytic processes can lead to the complete breakdown of the heterocyclic structure over time.
Electrochemical Degradation Mechanisms
The electrochemical degradation of benzotriazoles is a subject of ongoing research, with studies on 1H-benzotriazole offering a foundational understanding of the potential mechanisms applicable to its chloro-amino derivative. The electrochemical treatment of wastewater containing benzotriazoles often employs advanced oxidation processes. researchgate.net
The degradation process for benzotriazoles is believed to initiate with the opening of the triazole ring. researchgate.net For instance, the electrochemical degradation of 1H-benzotriazole is proposed to proceed through the formation of a 2-aminobenzenediazonium intermediate. This is followed by the loss of the amino group, yielding benzenediazonium (B1195382) and subsequently aniline. researchgate.net Further oxidation can lead to the formation of various degradation products.
Key degradation pathways identified in the electrochemical treatment of 1H-benzotriazole include hydroxylation and the formation of chlorinated products in the presence of chloride ions. researchgate.net The process often involves powerful oxidizing species such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (•SO4⁻). researchgate.net
Table 1: Potential Electrochemical Degradation Products of Benzotriazole Analogs
| Precursor Compound | Degradation Product | Method of Detection | Reference |
|---|---|---|---|
| 1H-Benzotriazole | 2-Nitroaniline | GC-MS | researchgate.net |
| 1H-Benzotriazole | 1,2-Dinitrobenzene | GC-MS | researchgate.net |
| 1H-Benzotriazole | 2-Nitrophenol | GC-MS | researchgate.net |
| 1H-Benzotriazole | Aminophenol | GC-MS | researchgate.net |
| 1H-Benzotriazole | Monochloro-benzotriazole | LC-MS | researchgate.net |
| 1H-Benzotriazole | Dichloro-benzotriazole | LC-MS | researchgate.net |
This table is based on the degradation of 1H-benzotriazole and suggests potential products for its derivatives.
For this compound, a similar electrochemical degradation mechanism can be postulated. The presence of the amino and chloro substituents on the benzene ring would likely influence the reaction pathways and the nature of the resulting intermediates and final products. The chlorine atom may be released as a chloride ion, and the amino group could be a site for oxidative attack.
Biotransformation and Microbial Degradation Studies
The biotransformation of this compound is of significant interest, particularly due to the extensive research on its analog, Tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide), an antitumor agent activated by bioreduction. nih.gov
Studies on Tirapazamine reveal that its one-electron bioreductive activation is a critical step. nih.gov This process leads to the formation of various metabolites. Two major metabolites that have been characterized are 3-amino-1,2,4-benzotriazine 1-oxide and 3-amino-1,2,4-benzotriazine. nih.gov A third metabolite, 3-amino-1,2,4-benzotriazine 4-oxide, has also been identified. nih.gov The formation of these metabolites is dependent on the extent of reductive metabolism. nih.gov
The enzymatic reduction of Tirapazamine is carried out by enzymes such as xanthine (B1682287) oxidase and NADPH:cytochrome P450 oxidoreductase. nih.gov The one-electron reduced species is considered a key radical intermediate. ubc.ca
Table 2: Characterized Bioreductive Metabolites of Tirapazamine
| Parent Compound | Metabolite | Key Enzyme Systems | Reference |
|---|---|---|---|
| Tirapazamine | 3-amino-1,2,4-benzotriazine 1-oxide | Xanthine/xanthine oxidase, NADPH:cytochrome P450 oxidoreductase | nih.gov |
| Tirapazamine | 3-amino-1,2,4-benzotriazine | Xanthine/xanthine oxidase, NADPH:cytochrome P450 oxidoreductase | nih.gov |
Based on these findings, it is plausible that this compound could undergo similar bioreductive transformations, potentially yielding chlorinated analogs of the metabolites observed for Tirapazamine.
Microbial degradation studies on related aromatic amines, such as chloroanilines, indicate that bacteria can utilize these compounds as carbon and energy sources. nih.gov Degradation pathways often involve initial deamination or dioxygenase-catalyzed ring cleavage. nih.gov For instance, the degradation of 2-chloro-4-aminophenol by an Arthrobacter sp. begins with hydrolytic deamination to form chlorohydroquinone. nih.gov While specific microbial degradation pathways for this compound have not been elucidated, the existing knowledge on the microbial metabolism of chloroaromatic and aminoaromatic compounds suggests potential for its biodegradation.
Structure Activity Relationship Sar and Structural Modification Studies
Elucidation of Key Pharmacophoric Features for Biological Activity
The biological activity of the 3-amino-1,2,4-benzotriazine scaffold is intrinsically linked to several key pharmacophoric features. The core structure itself, the 1,2,4-benzotriazine (B1219565) nucleus, is a prominent heterocyclic system found in many pharmacologically active compounds. researchgate.net However, it is the specific combination of the 3-amino group and, crucially, N-oxide moieties that confers the potent and selective bioactivity, particularly the hypoxic-cytotoxic effects seen in derivatives like tirapazamine (B611382) (3-amino-1,2,4-benzotriazine 1,4-dioxide). researchgate.netnih.gov
The primary mechanism for the antitumor activity of these compounds involves their ability to be selectively activated under hypoxic (low oxygen) conditions, a common feature of solid tumors. researchgate.netnih.gov This activation occurs via a one-electron enzymatic reduction of the N-oxide group(s). nih.govnih.gov This process generates an oxygen-sensitive drug radical that can lead to oxidative DNA damage, selectively killing the oxygen-poor cancer cells. researchgate.net Therefore, the essential pharmacophoric elements can be summarized as:
The 1,2,4-Benzotriazine Core: Provides the fundamental scaffold for arranging other functional groups in the correct spatial orientation.
The N-Oxide Moiety: This is critical for bioreductive activation. The 1,4-dioxide derivatives are particularly potent, as the reduction of an N-oxide group initiates the cascade leading to a cytotoxic species. researchgate.netnih.gov
The 3-Amino Group: This group is a consistent feature in the most active analogues and is considered essential for the observed biological effects. Studies on related 3-amino-1,2,4-triazole scaffolds also highlight the critical nature of this amino group for anticancer activity. nih.gov
Research into the mechanism of action has shown that the one-electron reduction of the N-oxide leads to the formation of a benzotriazinyl radical. nih.govresearchgate.net This radical is the ultimate oxidizing species responsible for damaging biological macromolecules like DNA. nih.gov The ability of the core structure to be reduced and subsequently form a stable yet reactive radical is the central pillar of its pharmacophoric profile.
Impact of Substituent Effects on Bioactivity Profiles
The biological activity of the 3-amino-1,2,4-benzotriazine scaffold can be finely tuned by modifying the substituents on the benzotriazine ring system. These modifications can influence the molecule's electronic properties, redox potential, lipophilicity, and interaction with target enzymes, thereby altering its potency and selectivity. nih.gov
The substituents at the 3-position and on the benzene (B151609) ring play a significant role in modulating bioactivity.
The 3-amino group is considered a crucial component for the anticancer properties of this class of compounds. While extensive modifications to this group in the context of the 7-chloro analogue are not widely reported in the provided literature, studies on broader series of 3-amino-1,2,4-triazoles confirm its importance. Replacing or significantly altering this group often leads to a loss of activity, indicating its involvement in key interactions with biological targets. nih.gov
Halogen substituents , such as the chloro group at the 7-position, have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. The introduction of a halogen atom can alter lipophilicity, membrane permeability, and metabolic stability. mdpi.com In related heterocyclic systems, electron-withdrawing groups like chlorine on the aromatic ring have been shown to increase antimycotic activity. nih.gov Specifically for 3-amino-1,2,4-benzotriazine 1-oxide analogues, the presence and position of a chlorine atom influence their potential as antimalarial agents. acs.org The electronic effect of the chloro group can also influence the redox potential of the N-oxide, affecting the ease of its bioreductive activation.
The following table summarizes the impact of various substituents on the cytotoxic activity of 3-amino-1,2,4-benzotriazine 1,4-dioxide analogues against Molt-4 and HL-60 leukemia cell lines, as reported in a study.
| Compound | R (Substituent) | IC₅₀ (μM) vs. Molt-4 (Hypoxia) | IC₅₀ (μM) vs. HL-60 (Hypoxia) |
| Tirapazamine (TPZ) | H | >50 | >50 |
| 1i | 7-CF₃ | 0.006 | 0.007 |
| 1m | 7-SMe | 0.009 | 0.010 |
| Reference | Doxorubicin | 0.02 | 0.04 |
| Data derived from a study on 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives, highlighting that substituents at the 7-position, such as trifluoromethyl (CF₃) and methylthio (SMe), can lead to significantly more potent compounds than the unsubstituted parent compound, tirapazamine. researchgate.net |
The N-oxide group is arguably the most critical determinant of the unique biological activity profile of these compounds. The state of oxidation—whether a mono-N-oxide or a di-N-oxide—dramatically influences the mechanism of action.
3-Amino-1,2,4-benzotriazine 1,4-dioxide (Tirapazamine): This di-N-oxide is the archetypal compound of this class. researchgate.net Its potent and selective toxicity to hypoxic cells stems from its high redox potential, allowing it to be readily reduced by one electron by enzymes like NADPH:cytochrome P450 oxidoreductase. nih.gov This reduction forms a radical anion, which then generates a highly damaging oxidizing radical. nih.gov
3-Amino-1,2,4-benzotriazine 1-oxide (SR 4317) and 4-oxide (SR 4330): These are the two possible mono-N-oxide metabolites of tirapazamine. nih.gov
The 1-oxide is a major metabolite formed via a two-electron reduction. It is relatively stable and does not readily undergo further enzymatic reduction. nih.gov
The 4-oxide , in contrast, is identified as a product of the one-electron activation pathway. However, it is readily reduced further to the fully deoxygenated 3-amino-1,2,4-benzotriazine. This means its concentration remains low under conditions of extensive metabolism. nih.gov
The position of the N-oxide is therefore critical. The di-N-oxide structure provides the optimal potential for bioreductive activation to a cytotoxic species. The 1-oxide represents a more stable, less active metabolite, while the 4-oxide is a transient intermediate in the reduction cascade. This differential activity and metabolic fate underscore the profound influence of N-oxidation on the biological profile. nih.gov
| Compound | N-Oxide Configuration | Role in Bioreductive Pathway |
| Tirapazamine | 1,4-Dioxide | Parent drug, undergoes one-electron reduction to active radical. nih.govnih.gov |
| Metabolite 3 | 1-Oxide | Major, stable two-electron reduction product; not easily reduced further. nih.gov |
| Metabolite 4 | 4-Oxide | Transient one-electron reduction product; readily reduced further. nih.gov |
| Metabolite 5 | None | Fully reduced product. nih.gov |
Conformational Analysis and Molecular Recognition in SAR Studies
While direct conformational analysis of 3-Amino-7-chloro-1,2,4-benzotriazine is not detailed in the provided search results, understanding its three-dimensional structure is essential for deciphering its interaction with biological targets, primarily reductase enzymes. The spatial arrangement of the amino and chloro substituents, and particularly the N-oxide groups, dictates how the molecule fits into the active site of an enzyme.
In related heterocyclic systems, it has been shown that the conformation of side chains is determinant for molecular recognition and signal transduction. mdpi.com For the 3-amino-1,2,4-benzotriazine series, the planarity of the benzotriazine ring system, along with the orientation of the 3-amino group, is crucial. In studies of other heterocyclic inhibitors, the ability of an amino group to mimic interactions, for example, by forming specific hydrogen bonds within an enzyme's active site, is a key factor for binding and inhibition. mdpi.com The conformation adopted by the molecule upon binding—whether it remains planar or twists—can significantly affect its affinity and subsequent biological effect. The specific geometry of the N-oxide groups relative to the ring is also vital for the electron transfer process during bioreductive activation.
Advanced Biological Research and Pharmacological Investigations
Antimalarial Activity: Mechanistic Insights and Preclinical Evaluation
Analogs of 3-amino-7-chloro-1,2,4-benzotriazine 1-oxide have been explored as potential antimalarial agents. While detailed mechanistic insights and extensive preclinical data on the specific 7-chloro derivative are not widely published, research into the broader class of 1,2,4-benzotriazine (B1219565) derivatives indicates that this chemical scaffold is a promising starting point for developing new antimalarial drugs. The general approach involves modifying the core structure to enhance efficacy against Plasmodium species, the parasites responsible for malaria.
Anticancer Research and Hypoxia-Selective Cytotoxicity
The most profound area of research for the 3-amino-1,2,4-benzotriazine scaffold lies in oncology, specifically focusing on its N-oxide derivatives like Tirapazamine (B611382) (3-amino-1,2,4-benzotriazine 1,4-dioxide). mdpi.comresearchgate.net This class of compounds is renowned for its hypoxia-selective cytotoxicity. mdpi.comnih.govnih.gov Solid tumors often contain regions with low oxygen levels, known as hypoxia. mdpi.comresearchgate.net These hypoxic cells are typically resistant to conventional treatments like radiotherapy and many chemotherapy drugs. mdpi.comresearchgate.net
Bioreductive drugs based on the 3-amino-1,2,4-benzotriazine dioxide structure are designed to be activated under these low-oxygen conditions. mdpi.comresearchgate.net In well-oxygenated normal tissues, the compound is relatively non-toxic. However, in the hypoxic environment of a tumor, it undergoes enzymatic reduction to a highly toxic radical species that damages cellular macromolecules, leading to cell death. nih.govgsconlinepress.com This selective activation provides a targeted approach to eliminate resistant cancer cells while minimizing damage to healthy tissues. mdpi.comresearchgate.net Numerous derivatives have been synthesized and evaluated to optimize potency, solubility, and hypoxic selectivity. nih.govnih.gov
The primary mechanism of action for the anticancer activity of 3-amino-1,2,4-benzotriazine dioxides is the induction of extensive DNA damage. nih.govnih.gov This process is initiated by a one-electron reduction of the parent compound, a reaction that occurs efficiently in hypoxic cells. This reduction generates a highly reactive and oxygen-sensitive drug radical. nih.govgsconlinepress.com
Under hypoxic conditions, this radical species, specifically the benzotriazinyl radical, can directly or indirectly cause DNA damage. nih.govsigmaaldrich.com The proposed mechanisms include:
Generation of Oxidizing Radicals: The initial radical can lead to the formation of other damaging species, such as the hydroxyl radical (•OH), a potent DNA-damaging agent. gsconlinepress.com
Direct DNA Interaction: The benzotriazinyl radical itself is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand breaks. sigmaaldrich.com It can also oxidize DNA bases. sigmaaldrich.com
Induction of various DNA lesions: Research has identified a wide array of DNA damage caused by these agents, including single- and double-strand breaks, as well as significant damage to both purine (B94841) and pyrimidine (B1678525) bases. researchgate.netnih.govnih.gov Specific lesions identified include formamidopyrimidines and 5-hydroxy-6-hydropyrimidines. nih.gov This complex damage can block DNA replication and transcription, ultimately triggering cell death. nih.gov
| Mechanism | Description | Key Reactive Species | References |
|---|---|---|---|
| Bioreductive Activation | Enzymatic one-electron reduction of the N-oxide under hypoxic conditions. | Initial drug radical anion | nih.govgsconlinepress.com |
| Radical Formation | The initial radical converts to a more damaging oxidizing species. | Benzotriazinyl radical, Hydroxyl radical | nih.govsigmaaldrich.com |
| DNA Lesion Induction | Causes single/double-strand breaks and extensive base damage, blocking replication. | - | researchgate.netnih.govnih.gov |
The benzotriazine core structure has been recognized as a "privileged scaffold" in medicinal chemistry for developing selective kinase inhibitors. gsconlinepress.comresearchgate.net While research on this compound itself as a direct kinase inhibitor is limited, the broader benzotriazine class has been utilized in the design of compounds targeting various protein kinases, including Src kinases. gsconlinepress.com Src family kinases are non-receptor tyrosine kinases that play critical roles in cancer cell proliferation, survival, and metastasis. nih.gov The development of anilinoquinazoline-based Src inhibitors like AZD0530 demonstrates the utility of related heterocyclic structures in targeting these enzymes. nih.gov The structural features of the benzotriazine ring system make it a suitable template for designing molecules that can fit into the ATP-binding pocket of kinases, thereby inhibiting their activity.
Beyond direct DNA damage, derivatives of 3-amino-1,2,4-benzotriazine exert their cytotoxic effects by modulating key cellular signaling pathways. Studies have shown that some potent derivatives can induce apoptosis (programmed cell death) in cancer cells. gsconlinepress.com This apoptotic process is linked to:
Modulation of p53 Protein Expression: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Some benzotriazine dioxide derivatives have been observed to modulate the expression of p53, which can contribute to their cytotoxic activity. gsconlinepress.com
Loss of Mitochondrial Membrane Potential (MMP): The mitochondrion is central to the apoptotic process. Research indicates that certain benzotriazine derivatives can induce a loss of the mitochondrial membrane potential. gsconlinepress.com This disruption is a key event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors and the activation of caspases, the executive enzymes of apoptosis. gsconlinepress.com
Interactions with Sigma Receptors and Neurobiological Implications
While the primary focus of benzotriazine research has been on anticancer applications, another line of investigation has revealed interactions with sigma receptors, suggesting potential neurobiological applications. mdpi.comgsconlinepress.com Sigma receptors, which have at least two subtypes (σ1 and σ2), are involved in a variety of cellular functions and are targets for drug development in neuropsychiatric and neurodegenerative disorders. mdpi.com
Specifically, the class of 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines has been identified as a novel class of ligands for sigma receptors, with some derivatives showing high, nanomolar affinity for the σ1 subtype. mdpi.comnih.govgsconlinepress.com The affinity for these receptors is influenced by the nature of the substituents on the benzotriazine core. mdpi.com Although this research has focused on the dihydro-benzotriazine series rather than this compound itself, it highlights a potential neuropharmacological dimension for the broader benzotriazine family, which could be explored for conditions involving cardiovascular, neurodegenerative, and proliferative pathologies. mdpi.comnih.govgsconlinepress.com Pharmacological evaluations of some benzotriazole (B28993) derivatives have shown antipsychotic-like properties with potentially fewer side effects than existing drugs. researchgate.net
| Compound Type | Receptor Target | Affinity Level | Potential Implication | References |
|---|---|---|---|---|
| 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines | σ1 subtype | High (nanomolar Ki) | Neurodegenerative disorders, cardiovascular disease | mdpi.comnih.govgsconlinepress.com |
| 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines | σ2 subtype | Lower than σ1 | Antiproliferative agents | mdpi.com |
Antimicrobial and Antifungal Activity Investigations
The biological activities of the 3-amino-1,2,4-benzotriazine scaffold extend to antimicrobial and antifungal effects. Tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide) and its derivatives have demonstrated antibacterial activity against both Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Staphylococcus aureus) bacteria. The antibacterial effect appears to be more pronounced under low-oxygen conditions and is thought to involve DNA damage, as bacterial strains deficient in DNA repair are more susceptible.
The broader benzotriazole scaffold is recognized for its diverse pharmacological activities, including significant antimicrobial and antifungal properties. nih.govnih.gov Derivatives have shown efficacy against various fungal pathogens, including Candida albicans and Aspergillus niger. nih.gov The mechanism of action is believed to involve the disruption of the microbial cell membrane. nih.gov The inclusion of a chloro-substituent, as in this compound, is a common strategy in medicinal chemistry that can enhance the biological activity of heterocyclic compounds.
Activity against Mycobacterium tuberculosis
There are no available research findings or data tables from studies that have evaluated the efficacy of this compound against Mycobacterium tuberculosis.
Computational Chemistry and Quantum Chemical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Research on C(3)-substituted benzo[e] ubc.canih.govnih.govtriazines has demonstrated the significant effect of the substituent on the electronic structure of the benzotriazine ring. researchgate.net These studies, which utilize DFT calculations alongside spectroscopic methods like UV-vis and NMR, have shown a good correlation between the electronic nature of the C(3) substituent and the spectroscopic properties of the molecule. researchgate.net For instance, the energy of the π–π* electronic transition and the chemical shifts in NMR spectra are directly influenced by the electron-donating or electron-withdrawing character of the substituent at the C(3) position. researchgate.net
DFT calculations can also be employed to determine key quantum chemical parameters that describe a molecule's reactivity. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller energy gap generally implies higher reactivity. nih.govmdpi.com
Furthermore, DFT can be used to calculate the Molecular Electrostatic Potential (MEP), which provides a map of the charge distribution on the molecule's surface. acs.org The MEP is invaluable for predicting how the molecule will interact with other molecules, identifying regions susceptible to electrophilic or nucleophilic attack, and understanding intermolecular interactions such as hydrogen bonding. acs.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme. researchgate.net For compounds related to 3-Amino-7-chloro-1,2,4-benzotriazine, molecular docking studies are essential for predicting their binding affinity and mode of interaction with various therapeutic targets.
In typical molecular docking studies involving benzotriazine or related heterocyclic systems, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). mdpi.com Using software such as AutoDock Vina, the ligand is then placed into the active site of the protein, and various possible conformations and orientations are evaluated based on a scoring function that estimates the binding energy. mdpi.comresearchgate.net Lower binding energies typically indicate a more stable and favorable interaction.
These simulations can reveal specific amino acid residues within the target's active site that are crucial for binding. Interactions commonly observed include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For example, a study on benzotriazinone derivatives identified key hydrogen bonding interactions with specific asparagine residues in the active site of the E. coli Fab-H receptor. researchgate.net
Following molecular docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic picture of the ligand-target complex. acs.org MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and to observe conformational changes in both the ligand and the protein upon binding. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are built by finding a statistical correlation between calculated molecular descriptors (physicochemical properties or theoretical molecular descriptors) and the experimentally determined activity of a series of compounds. researchgate.net
For benzotriazine derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. In one study focusing on benzotriazine derivatives as Src inhibitors, a statistically significant QSAR model was developed for a series of 72 molecules. ubc.ca The CoMSIA model, in particular, showed strong predictive power. ubc.ca
The results from such QSAR studies are often visualized as contour maps, which indicate regions where certain properties are predicted to either increase or decrease biological activity. For the benzotriazine-based Src inhibitors, the contour maps revealed that:
Smaller steric volumes in the hydrophobic region are favorable for activity. ubc.ca
The presence of electron-withdrawing groups near the aryl linker region enhances inhibitory activity. ubc.ca
Atoms located close to the solvent-accessible region also contribute positively to the activity. ubc.ca
These findings provide valuable guidance for the design of new, more potent inhibitors by suggesting specific modifications to the molecular structure, such as adding substituents at positions 5, 6, and 8 of the benzotriazine nucleus. ubc.ca
Below is a table summarizing the statistical parameters of the CoMFA and CoMSIA models from the study on benzotriazine-based Src inhibitors. ubc.ca
| Parameter | CoMFA Model | CoMSIA Model |
| q² (cross-validated R²) | 0.526 | 0.647 |
| R² (non-cross-validated) | 0.781 | 0.895 |
| F value | 88.132 | 115.906 |
| Standard Error of Prediction | 0.587 | 0.519 |
| Standard Error of Estimate | 0.351 | 0.178 |
Prediction of Redox Potentials and Electron Affinity
The redox properties of 1,2,4-benzotriazine (B1219565) derivatives are of significant interest, particularly for their application as bioreductive drugs that can be selectively activated in the hypoxic environments of solid tumors. The one-electron reduction potential is a key parameter that determines the ease with which a compound can be reduced.
Pulse radiolysis studies have been conducted on 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine), a close analog of this compound. These experiments allow for the determination of the one-electron reduction potential by establishing a reversible electron transfer between the radiolytically generated radical of the compound and a reference standard. nih.gov For tirapazamine (B611382), the one-electron reduction potential at pH 7 was determined to be -0.45 ± 0.01 V versus the Normal Hydrogen Electrode (NHE). nih.gov
Upon one-electron reduction, tirapazamine and its analogs form radical anions. ubc.ca These radical anions can then undergo protonation, with the pKa of the radical being a critical factor in its subsequent reactivity. ubc.canih.gov The one-electron reduced species of these benzotriazines are considered key intermediates in their cytotoxic action. ubc.ca
Further studies have established the one-electron reduction potentials of the oxidizing radicals formed from various 3-amino-1,2,4-benzotriazine 1-oxides. These potentials were found to range from 0.94 to 1.31 V. ubc.ca The benzotriazinyl radical of tirapazamine has been shown to be a potent oxidizing species, capable of reacting with biologically important molecules like dGMP. ubc.ca
The table below presents the one-electron reduction potentials and radical pKa values for tirapazamine and some of its analogs. ubc.canih.gov
| Compound | One-Electron Reduction Potential (E¹₇ vs NHE) | Radical pKa |
| Tirapazamine | -0.45 ± 0.01 V | 6.19 ± 0.05 |
| 6-methoxy analog | Not specified | 6.10 ± 0.03 |
| 7-dimethylamino analog | Not specified | 6.45 ± 0.04 |
| 8-methyl analog | Not specified | 6.60 ± 0.04 |
Applications in Chemical Biology and Advanced Materials Science
Development as Fluorescent Probes and Bioimaging Agents
The inherent spectroscopic properties of the benzotriazine system provide a foundation for the development of fluorescent probes. While specific studies on the fluorescence of 3-Amino-7-chloro-1,2,4-benzotriazine are not extensively documented in publicly available literature, the electronic characteristics of the parent molecule suggest a potential for derivatization into fluorescent agents. The amino group at the 3-position can be chemically modified to modulate the electronic structure and, consequently, the fluorescence properties of the molecule.
Integration into Chemical Probes and Photoreactive Scaffolds
The development of chemical probes and photoreactive scaffolds is a key area in chemical biology for understanding and manipulating biological processes. The 3-aminobenzo[e] sigmaaldrich.comgoogle.comgoogleapis.comtriazine scaffold is a precursor to stable Blatter radicals, which are of interest for their paramagnetic and redox properties. acs.orgnih.gov These properties are valuable in the design of probes for various analytical techniques.
The amino group of this compound serves as a reactive handle for conjugation to other molecules, including biomolecules or photoactivatable moieties. This allows for its potential integration into more complex systems designed for specific biological targets. While direct examples involving this compound are not prominent, the synthesis of various substituted 3-aminobenzo[e] sigmaaldrich.comgoogle.comgoogleapis.comtriazine 1-oxides has been explored, indicating the chemical tractability of this class of compounds for creating diverse derivatives. acs.org
Potential as Components in Functional Organic Materials
The benzo[e] sigmaaldrich.comgoogle.comgoogleapis.comtriazinyl system is a subject of investigation for its utility in creating self-organizing paramagnetic materials with controlled photophysical and redox behavior. nih.gov The ability to fine-tune the electronic properties of this system through substitution at the 3-position makes compounds like this compound attractive building blocks. The introduction of a chloro-substituent at the 7-position further modifies the electronic landscape of the molecule, which can influence intermolecular interactions and the bulk properties of materials derived from it.
The preparation of 3-amino-substituted 1-phenyl-1,4-dihydrobenzo[e] sigmaaldrich.comgoogle.comgoogleapis.comtriazin-4-yls has been demonstrated, showcasing a pathway to radical species that are the basis for these advanced materials. acs.org The stability and electronic characteristics of these radicals are directly influenced by the substituents on the benzotriazine core.
Role as Chemical Tools in Target Elucidation and Drug Discovery
The 1,2,4-benzotriazine (B1219565) moiety is recognized for its diverse biological activities, which underpins its use as a scaffold in drug discovery and as a chemical tool for identifying and validating biological targets. Analogs of this compound 1-oxide have been investigated as antimalarial agents. google.comgoogleapis.comgoogle.comresearchgate.net This demonstrates the potential of this chemical class to interact with biological systems and serve as a starting point for medicinal chemistry efforts.
Furthermore, 3-aminobenzo[e] sigmaaldrich.comgoogle.comgoogleapis.comtriazines are precursors to radicals that can be used in various biophysical studies. nih.gov Their demonstrated activities, including antitumor and enzyme-inhibiting properties in related analogs, suggest that these compounds can be valuable tools for probing biological pathways and identifying novel therapeutic targets. nih.gov The specific role of this compound in this context remains an area for future investigation, but the foundational chemistry and biology of its parent scaffold are promising.
Future Directions and Emerging Research Avenues
Rational Design of Next-Generation Benzotriazine Derivatives
The rational design of novel molecules based on the 3-Amino-7-chloro-1,2,4-benzotriazine core is a primary focus for enhancing therapeutic potential. This approach involves strategic structural modifications to optimize activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the benzotriazine scaffold. nih.gov For instance, research into related 3-amino-1,2,4-triazole derivatives has shown that substitutions at various positions can significantly impact anticancer and anti-angiogenic activities. nih.gov
Molecular hybridization, a strategy that combines the this compound moiety with other known pharmacophores, presents a promising avenue. mdpi.com This could lead to the development of hybrid molecules with dual or synergistic modes of action. For example, combining the benzotriazine core with moieties known to target specific enzymes or receptors could result in derivatives with enhanced potency and a more desirable therapeutic profile. The design of such derivatives often employs computational tools, including molecular docking, to predict binding affinities and guide synthetic efforts. nih.gov
Key strategies for the rational design of next-generation derivatives include:
Substitution on the amino group: Introducing different substituents on the 3-amino group can modulate the compound's electronic and steric properties, influencing its interaction with biological targets.
Modification of the benzene (B151609) ring: Altering or adding substituents to the benzene portion of the benzotriazine ring can affect lipophilicity and metabolic stability.
Bioisosteric replacement: Replacing the chlorine atom at the 7-position with other functional groups can fine-tune the molecule's electronic and steric characteristics.
Exploration of Novel Biological Targets and Therapeutic Applications
While the antitumor potential of related benzotriazine N-oxides like tirapazamine (B611382) is established, the exploration of novel biological targets for this compound itself is an active area of research. nih.gov The structural similarity to other biologically active heterocyclic compounds suggests a broader therapeutic potential.
Analogs of this compound 1-oxide have demonstrated promise as antimalarial agents, indicating that this scaffold could be leveraged for the development of new treatments for infectious diseases. acs.org Further research is warranted to identify the specific molecular targets responsible for this antimalarial activity.
Beyond cancer and malaria, the benzotriazine core is being investigated for a range of other therapeutic applications. The design of novel 7-amino- acs.orgmdpi.comacs.orgtriazolo[4,3-f]pteridinone derivatives has yielded compounds with potent antitumor activities, suggesting that the broader class of compounds could be effective against various cancer cell lines. nih.gov The exploration of these derivatives against a panel of different cancer types is a key area of future research.
Development of Sustainable Synthetic Methodologies
The advancement of green and sustainable chemistry is impacting the synthesis of pharmaceutical compounds, including this compound. Researchers are increasingly focused on developing synthetic routes that are not only efficient but also environmentally benign. mdpi.com This includes the use of less hazardous reagents, milder reaction conditions, and processes that generate minimal waste.
Efficient, multi-step synthetic procedures are being developed for related heterocyclic systems, such as N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, which can be adapted for the synthesis of benzotriazine derivatives. researchgate.netmdpi.com The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, is a particularly attractive approach for improving efficiency and reducing environmental impact. acs.org
Future research in this area will likely focus on:
Catalytic methods: Employing catalysts to promote reactions under milder conditions and with higher selectivity.
Flow chemistry: Utilizing continuous flow reactors to improve safety, scalability, and control over reaction parameters.
Use of greener solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water or bio-based solvents.
Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Elucidation
A deep understanding of the mechanism of action of this compound and its derivatives is fundamental to their development as therapeutic agents. Advanced spectroscopic and structural characterization techniques are indispensable tools in this pursuit.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are routinely used to confirm the structure of synthesized compounds. nih.govnih.gov High-resolution mass spectrometry, for example, is critical for the unambiguous identification of metabolites and degradation products. nih.gov
Single-crystal X-ray diffraction analysis provides detailed insights into the three-dimensional structure of these molecules in the solid state. researchgate.netunimi.it This information is invaluable for understanding intermolecular interactions, which can influence physical properties and biological activity. For instance, the structural characterization of a related compound, 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, revealed a one-dimensional supramolecular network stabilized by hydrogen bonding. researchgate.netunimi.it
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
